methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a pyridine ring fused to a benzene ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the condensation of appropriate amines with keto acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels. Safety measures and environmental considerations are also critical in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
This compound is unique compared to other isoquinoline derivatives due to its specific structural features and functional groups. Similar compounds include:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar molecular framework but lacks the pyridine ring.
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Another related compound with different functional groups and ring structures.
These compounds may exhibit different chemical properties and biological activities, highlighting the uniqueness of methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate.
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydrobenzo[a]quinolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)13-11(17)8-12(18)16-7-6-9-4-2-3-5-10(9)14(13)16/h2-5,8,13-14,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPOVMLSRUUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C3=CC=CC=C3CCN2C(=O)C=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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